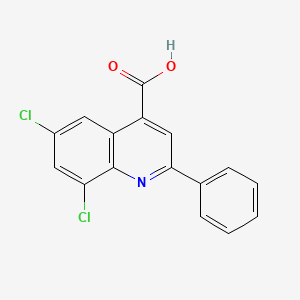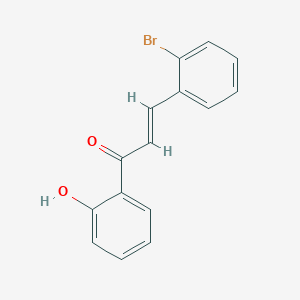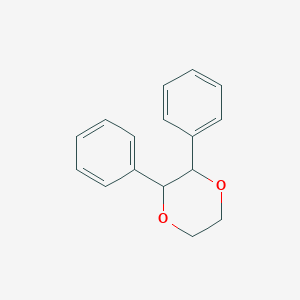
Diethyl 2-(3-bromopropyl)-2-isopentylmalonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl 2-(3-bromopropyl)-2-isopentylmalonate is an organic compound with the molecular formula C14H25BrO4 It is a derivative of malonic acid, featuring a bromopropyl and an isopentyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 2-(3-bromopropyl)-2-isopentylmalonate typically involves the alkylation of diethyl malonate. The process can be summarized as follows:
Starting Materials: Diethyl malonate, 3-bromopropyl bromide, and isopentyl bromide.
Reaction Conditions: The reaction is usually carried out in the presence of a strong base such as sodium ethoxide or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Procedure: Diethyl malonate is first deprotonated by the base to form an enolate ion, which then undergoes nucleophilic substitution with 3-bromopropyl bromide and isopentyl bromide to yield the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Utilizing large-scale reactors to handle the reagents and solvents.
Optimization: Optimizing reaction conditions such as temperature, pressure, and reaction time to maximize yield and purity.
Purification: Employing techniques like distillation, crystallization, and chromatography to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Diethyl 2-(3-bromopropyl)-2-isopentylmalonate can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Reduction: The compound can be reduced to form the corresponding alcohol.
Oxidation: Oxidation can yield carboxylic acids or ketones depending on the conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in solvents like ethanol or acetone.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in ether or THF.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Major Products
Nucleophilic Substitution: Products include azides, thiocyanates, or ethers.
Reduction: The major product is the corresponding alcohol.
Oxidation: Products include carboxylic acids or ketones.
Wissenschaftliche Forschungsanwendungen
Diethyl 2-(3-bromopropyl)-2-isopentylmalonate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme mechanisms and as a substrate in biochemical assays.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of compounds with therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Diethyl 2-(3-bromopropyl)-2-isopentylmalonate involves its reactivity as an alkylating agent. The bromine atom can be displaced by nucleophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds. This reactivity is exploited in various synthetic pathways to create complex molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diethyl malonate: A simpler ester of malonic acid, used in similar alkylation reactions.
Diethyl 2-bromomalonate: Another brominated derivative of malonic acid, used in nucleophilic substitution reactions.
Diethyl isopentylmalonate: A derivative with an isopentyl group, used in organic synthesis.
Uniqueness
Diethyl 2-(3-bromopropyl)-2-isopentylmalonate is unique due to the presence of both a bromopropyl and an isopentyl group, which allows for diverse reactivity and the formation of complex molecules. This dual functionality makes it a valuable intermediate in organic synthesis.
Eigenschaften
CAS-Nummer |
96980-66-4 |
|---|---|
Molekularformel |
C15H27BrO4 |
Molekulargewicht |
351.28 g/mol |
IUPAC-Name |
diethyl 2-(3-bromopropyl)-2-(3-methylbutyl)propanedioate |
InChI |
InChI=1S/C15H27BrO4/c1-5-19-13(17)15(9-7-11-16,10-8-12(3)4)14(18)20-6-2/h12H,5-11H2,1-4H3 |
InChI-Schlüssel |
BJPJLQOSZBBGMY-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(CCCBr)(CCC(C)C)C(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2-{[(2-Ethoxyphenyl)amino]methyl}-6-methoxyphenol](/img/structure/B11957046.png)


![5-Chloro-7-methylbenzo[b]thiophen-3(2H)-one](/img/structure/B11957066.png)





